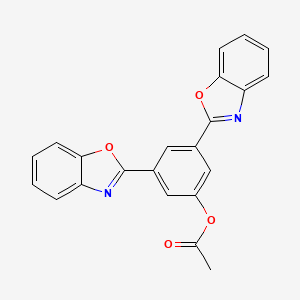

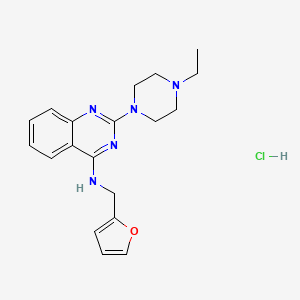

N-(4-iodophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Description

"N-(4-iodophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide" belongs to a class of organic compounds known for their diverse biological activities and applications in pharmaceutical chemistry. The interest in benzofuran derivatives, such as this compound, is due to their potential as therapeutic agents and their unique chemical properties that allow for varied chemical reactions and modifications.

Synthesis Analysis

The synthesis of similar benzofuran-acetamide scaffolds often involves multi-step reactions including Claisen–Schmidt condensation, nucleophilic acylation, and cyclization reactions. For instance, a series of benzofuran-acetamide derivatives have been synthesized with anti-inflammatory and anticonvulsant activities, showcasing the versatility of this chemical framework in drug design (Shakya et al., 2016).

Molecular Structure Analysis

The molecular structure of benzofuran-acetamide derivatives is characterized by X-ray crystallography, revealing non-planar discrete molecules with distinct torsion angles and intermolecular hydrogen bonds, which are crucial for their biological activities. The structure is further confirmed through spectroscopic methods such as NMR and IR, providing insight into the compound's electronic environment and molecular geometry (Davis & Healy, 2010).

Chemical Reactions and Properties

Benzofuran-acetamide compounds undergo various chemical reactions, including halogenation, acetylation, and silylation, allowing for the introduction of different substituents and the modification of their chemical properties. These reactions are pivotal for enhancing the compounds' pharmacological profiles and optimizing their physical and chemical properties for specific applications (Nikonov et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of substituted groups. The detailed analysis of these properties is essential for understanding their behavior in biological systems and their formulation into dosage forms.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are determined by the functional groups present in the benzofuran-acetamide scaffold. Studies show that modifications at specific positions can significantly affect their biological activities and selectivity towards certain receptors or enzymes (Gabriele et al., 2007).

properties

IUPAC Name |

N-(4-iodophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14INO2/c1-11-2-7-16-15(8-11)12(10-21-16)9-17(20)19-14-5-3-13(18)4-6-14/h2-8,10H,9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJYTKHLLXJKIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-iodophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-methylphenyl)-1-piperazinyl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol ethanedioate (salt)](/img/structure/B4188793.png)

![N-[2-(1H-indol-3-yl)-1-methylethyl]imidodicarbonimidic diamide hydrochloride](/img/structure/B4188809.png)

![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-7-nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B4188826.png)

![N~2~-(3-acetylphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4188831.png)

![N-(2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B4188837.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B4188841.png)

![ethyl 2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]propanoate](/img/structure/B4188853.png)

![N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4188857.png)

![N-[2-(4-cyclohexylphenoxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4188880.png)

![1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide](/img/structure/B4188891.png)